molecular formula C13H19NO2 B13546161 4-Amino-3-mesitylbutanoic acid

4-Amino-3-mesitylbutanoic acid

Cat. No.: B13546161
M. Wt: 221.29 g/mol
InChI Key: ZMUIVCULIKMIJP-UHFFFAOYSA-N
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Description

4-Amino-3-mesitylbutanoic acid is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of an amino group (-NH2) and a mesityl group (a derivative of mesitylene) attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-mesitylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a mesityl derivative with a suitable butanoic acid precursor. The reaction typically requires a strong base, such as sodium hydride (NaH), and an appropriate solvent, such as dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-mesitylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

4-Amino-3-mesitylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-amino-3-mesitylbutanoic acid exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the mesityl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting biological pathways and processes.

Comparison with Similar Compounds

    4-Amino-3-methylbutanoic acid: This compound has a similar structure but lacks the mesityl group, resulting in different chemical and biological properties.

    3-Methylbutanoic acid:

Uniqueness: The presence of the mesityl group in 4-amino-3-mesitylbutanoic acid imparts unique chemical properties, such as increased hydrophobicity and steric bulk. These features can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-amino-3-(2,4,6-trimethylphenyl)butanoic acid

InChI

InChI=1S/C13H19NO2/c1-8-4-9(2)13(10(3)5-8)11(7-14)6-12(15)16/h4-5,11H,6-7,14H2,1-3H3,(H,15,16)

InChI Key

ZMUIVCULIKMIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CC(=O)O)CN)C

Origin of Product

United States

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